2-Amino-4-(2-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile
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Overview
Description
2-Amino-4-(2-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile is a complex heterocyclic compound that belongs to the class of benzothiopyrano pyrans. This compound is characterized by its unique structural framework, which includes a benzothiopyrano ring fused with a pyran ring, and a nitrile group at the 3-position. The presence of an amino group at the 2-position and a methoxyphenyl group at the 4-position further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high efficiency, operational simplicity, and ability to generate complex molecules in a single step. One common synthetic route involves the reaction of 2-methoxybenzaldehyde, malononitrile, and 2-aminothiophenol in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and methoxy groups may facilitate binding to specific sites, while the benzothiopyrano pyran framework provides structural stability and enhances interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-hydroxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile
- 2-Amino-4-(2-chlorophenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile
- 2-Amino-4-(2-nitrophenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile
Uniqueness
The presence of a methoxy group at the 2-position of the phenyl ring in 2-Amino-4-(2-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile distinguishes it from other similar compounds. This methoxy group can influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for various applications.
Properties
CAS No. |
115091-76-4 |
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Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2S/c1-23-16-8-4-2-6-12(16)18-14(10-21)20(22)24-19-13-7-3-5-9-17(13)25-11-15(18)19/h2-9,18H,11,22H2,1H3 |
InChI Key |
NGWWAHBMAXMWOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4SC3)OC(=C2C#N)N |
Origin of Product |
United States |
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